4,4'-(2,5-thienediyldicarbonyl)dimorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of morpholine derivatives involves several steps, including condensation reactions, chlorination, nucleophilic substitution, and sometimes cyclization processes. For instance, a derivative, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, was synthesized from methyl 3-aminothiophene-2-carboxylate and formamidine acetate through a series of reactions with a total yield of 43% (H. Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 4,4'-(2,5-Thienediyldicarbonyl)dimorpholine has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene revealed that the morpholine adopts a chair conformation, and interatomic distances indicate C=C double bonds forming a thiophene ring (Wangchun Xiang).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives include reactions with secondary amines to yield products like 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen. The structure of such products has been confirmed by X-ray analysis, indicating the reactivity and potential for various chemical transformations of these compounds (A. Mugnoli et al., 1980).
Physical Properties Analysis
The physical properties of morpholine derivatives and related compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. While specific physical properties of 4,4'-(2,5-Thienediyldicarbonyl)dimorpholine were not found, studies on similar compounds offer insights into how structural variations can influence these properties.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming various derivatives, are essential for understanding the utility of morpholine and thienediyldicarbonyl compounds. Research on related compounds demonstrates a wide range of reactions, including Suzuki reactions, cyclization, and substitution reactions, highlighting the versatility of these chemical frameworks (Jiao Chun-l).
Scientific Research Applications
Adsorption Properties
4,4'-(2,5-Thienediyldicarbonyl)dimorpholine and its related compounds have been explored for their adsorption properties, especially in the removal of toxic heavy metals from aqueous solutions. Clays modified with organic cations, similar in structure to 4,4'-(2,5-thienediyldicarbonyl)dimorpholine, have shown enhanced adsorption capacities for metals like As, Cd, Cr, and others. These studies suggest the potential of such compounds in environmental cleanup and water purification technologies (Bhattacharyya & Gupta, 2008).
Pharmaceutical Applications
In the pharmaceutical sector, compounds with a structural resemblance to 4,4'-(2,5-thienediyldicarbonyl)dimorpholine have been noted for their therapeutic potential. Tetrahydroisoquinolines, which share a similar scaffold, have been reviewed for their anticancer and neuroprotective effects. This indicates the potential of 4,4'-(2,5-thienediyldicarbonyl)dimorpholine derivatives in developing novel therapeutic agents (Singh & Shah, 2017).
Environmental Impact Assessment
Research on the environmental impact of herbicides and pesticides, including those structurally similar to 4,4'-(2,5-thienediyldicarbonyl)dimorpholine, has been comprehensive. Studies have focused on the toxicology, mutagenicity, and environmental fate of these chemicals, providing crucial insights into their safe use and management. This body of work underscores the importance of understanding the ecological and health impacts of such compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Material Science Applications
In material science, the synthesis and application of polymers derived from or related to 4,4'-(2,5-thienediyldicarbonyl)dimorpholine have been explored for their unique properties, such as biocompatibility and resistance to protein adsorption. These materials show promise in various biomedical applications, including drug delivery systems and regenerative medicine (Monge et al., 2011).
Biochemical Research
Morpholino oligomers, though not directly mentioned in relation to 4,4'-(2,5-thienediyldicarbonyl)dimorpholine, represent an interesting parallel in biochemical research. They have been utilized to inhibit gene function in model organisms, offering insights into gene regulation and potential therapeutic targets. This suggests a broader scope for the investigation of similar compounds in genetic and molecular biology research (Heasman, 2002).
properties
IUPAC Name |
[5-(morpholine-4-carbonyl)thiophen-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c17-13(15-3-7-19-8-4-15)11-1-2-12(21-11)14(18)16-5-9-20-10-6-16/h1-2H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQNCJXYVMXZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(S2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Morpholine-4-carbonyl)-thiophen-2-yl]-morpholin-4-yl-methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.